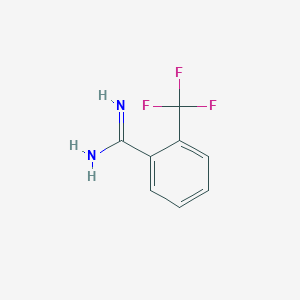

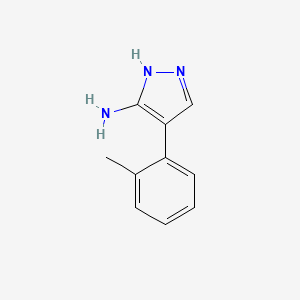

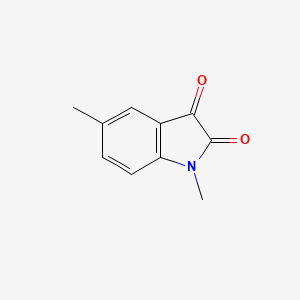

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, also known as 4-(2-methylphenyl)-pyrazol-3-amine, is a versatile compound with multiple applications in scientific research. It is a versatile building block for the synthesis of various compounds, and has been used in the synthesis of drug molecules, dyes, and other compounds. In addition, 4-(2-methylphenyl)-pyrazol-3-amine has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research has focused on the synthesis of various derivatives and their potential applications. For instance, derivatives of pyrazole have been synthesized for their antimicrobial properties, showcasing how modifications in the pyrazole structure can lead to compounds with interesting biological activities. Compounds such as 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide have been synthesized, indicating the chemical versatility and potential for developing new therapeutic agents (Liming et al., 2003). Another study demonstrated the microwave-assisted synthesis of pyrazolopyridines, highlighting a methodological advancement in the efficient synthesis of pyrazole derivatives with antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Crystallography and Structural Studies

Crystallographic studies have been conducted to understand the structural nuances of pyrazole derivatives, which are crucial for their biological activity and chemical reactivity. For example, the crystal structure of the Schiff base ligand derived from pyrazol-3-one and thiazol-2-ylamine was determined, providing insights into the stabilization of structures via intramolecular hydrogen bonds (Thakar et al., 2015).

Biological Activity Studies

Several studies have focused on the biological activities of pyrazole derivatives, including their antimicrobial and antitumor properties. Notably, new N-phenylpyrazole derivatives were synthesized and found to possess potent antimicrobial activity, demonstrating the therapeutic potential of these compounds (Farag et al., 2008). Additionally, combined XRD and DFT studies have contributed to understanding the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives, offering a theoretical basis for the design of more effective compounds (Szlachcic et al., 2020).

Propriétés

IUPAC Name |

4-(2-methylphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFKIHIEPGLINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)